molecular formula C12H8ClN3O2S B5914426 2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL

2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL

Cat. No.: B5914426
M. Wt: 293.73 g/mol
InChI Key: RTKVPTWXSHPMRM-UHFFFAOYSA-N
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Description

2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological and medicinal properties. The presence of the thiazole and pyridine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL typically involves the reaction of hydrazonoyl halides with thiazole derivatives. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new agrochemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL is unique due to the specific arrangement of its functional groups and the presence of both thiazole and pyridine rings.

Properties

IUPAC Name

2-(3-chloroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVPTWXSHPMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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